molecular formula C9H6N2O3 B2458762 1-Oxo-2H-2,7-naphthyridine-4-carboxylic acid CAS No. 2460757-77-9

1-Oxo-2H-2,7-naphthyridine-4-carboxylic acid

Cat. No.: B2458762
CAS No.: 2460757-77-9
M. Wt: 190.158
InChI Key: FXDOQKGVRCECMK-UHFFFAOYSA-N
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Description

1-Oxo-2H-2,7-naphthyridine-4-carboxylic acid is a versatile chemical scaffold in pharmaceutical research and organic synthesis. This compound features a fused diazanaphthalene ring system, which is a key structural motif in many biologically active molecules . Researchers value this core structure for developing new antimicrobial agents, as naphthyridine derivatives are known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication . This mechanism is the foundation for several fluoroquinolone antibiotics, highlighting the compound's significant potential in combating drug-resistant bacteria . Beyond antimicrobial applications, the carboxylic acid functional group makes it a valuable building block in organic synthesis and nanotechnology. The carboxyl group can undergo various transformations, such as amidation and esterification, to create a diverse array of derivatives for structure-activity relationship (SAR) studies . Furthermore, carboxylic acids are employed in the surface modification of nanoparticles, where they act as stabilizers to prevent aggregation and can influence the nanomaterial's properties for various research applications . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are advised to consult the product's Certificate of Analysis for specific characterization data upon inquiry.

Properties

IUPAC Name

1-oxo-2H-2,7-naphthyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-8-6-3-10-2-1-5(6)7(4-11-8)9(13)14/h1-4H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXDOQKGVRCECMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=CNC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxo-2H-2,7-naphthyridine-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the Gould-Jacobs reaction, where 3-aminopyridine reacts with diethyl methylenemalonate, followed by thermal cyclization to yield the desired naphthyridine skeleton . Another approach involves the condensation of anthranilic acid derivatives, followed by ring cyclization at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Oxo-2H-2,7-naphthyridine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different biological and chemical properties depending on the introduced functional groups .

Scientific Research Applications

Biological Activities

The compound exhibits notable biological properties, including:

  • Antimicrobial Activity : Research indicates that derivatives of 1-Oxo-2H-2,7-naphthyridine-4-carboxylic acid demonstrate significant antibacterial properties against various pathogens, including resistant strains of bacteria. For instance, studies have shown that certain derivatives are more effective than traditional antibiotics like ciprofloxacin against Gram-positive and Gram-negative bacteria .
  • Anticancer Properties : Investigations into the anticancer potential of this compound reveal its ability to inhibit specific enzymes involved in cancer cell proliferation. The mechanism often involves the disruption of DNA synthesis, making it a candidate for further development in cancer therapeutics .
  • Anti-inflammatory Effects : The compound has been linked to anti-inflammatory activity, making it relevant for treating conditions characterized by chronic inflammation. This is particularly important in developing therapies for autoimmune diseases .

Medicinal Chemistry Applications

Drug Development : The structural features of this compound allow it to serve as a scaffold for designing new drugs. Its derivatives have been explored for their potential as:

Activity Examples Notes
AntibacterialNalidixic acid derivativesEffective against urinary tract infections .
AnticancerPIP4K2A inhibitorsTargeting p53-deficient tumors .
Anti-inflammatoryCompounds addressing immune disordersPotential in treating long-term inflammatory conditions .

Industrial Applications

In addition to its medicinal uses, this compound finds applications in industrial chemistry:

  • Catalysis : The compound serves as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
  • Material Science : Its derivatives are explored for developing new materials with specific properties tailored for industrial applications.

Case Studies

Several case studies highlight the effectiveness of this compound derivatives:

  • Antimicrobial Efficacy Study : A comparative study demonstrated that a specific derivative exhibited superior antibacterial activity against multidrug-resistant strains compared to established antibiotics like vancomycin .
  • Anticancer Research : In vitro studies showed that certain naphthyridine derivatives significantly inhibited cancer cell growth by inducing apoptosis in p53-deficient cell lines .
  • Inflammation Model : Animal models treated with 1-Oxo-2H-2,7-naphthyridine derivatives showed reduced markers of inflammation, suggesting therapeutic potential in chronic inflammatory diseases .

Biological Activity

1-Oxo-2H-2,7-naphthyridine-4-carboxylic acid is a heterocyclic compound belonging to the naphthyridine family. This compound has gained attention in medicinal and synthetic chemistry due to its unique structural features and potential biological activities. It is characterized by a fused ring system containing two nitrogen atoms and a carboxylic acid group, which contributes to its reactivity and biological properties.

This compound exhibits various biological activities through several mechanisms:

  • Target Interaction : Naphthyridine derivatives are known to interact with proteins and enzymes, influencing their functions. This interaction can lead to alterations in biochemical pathways, resulting in therapeutic effects.
  • Chemical Reactivity : The compound can undergo reactions such as oxidation, reduction, and substitution, allowing it to form various derivatives with potentially enhanced biological activities.

Biological Activities

Research indicates that this compound possesses several notable biological activities:

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of naphthyridine derivatives. For instance, related compounds have shown effectiveness against various bacterial strains, including gram-negative bacteria like Escherichia coli. This activity is often linked to the ability of these compounds to penetrate bacterial membranes and interfere with cellular processes .

Anticancer Properties

The anticancer activity of naphthyridine derivatives has been extensively studied. For example, compounds derived from naphthyridines have exhibited cytotoxic effects against various cancer cell lines, including lung cancer (H1299 and A549) and cervical cancer (HeLa). These compounds often induce apoptosis through mechanisms that may involve DNA intercalation and modulation of cell cycle regulators .

Anti-inflammatory Effects

Naphthyridine derivatives have also been investigated for their anti-inflammatory properties. In experimental models of colitis, certain derivatives have been shown to reduce pro-inflammatory mediators such as TNF-α and IL-1β, suggesting a potential therapeutic role in inflammatory diseases .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other naphthyridine derivatives:

CompoundBiological ActivityReference
1,5-NaphthyridineAntimicrobial, anticancer
1,6-NaphthyridineAnticancer (inhibition of cell proliferation)
1-Oxo-2H-2,7-naphthyridineAntimicrobial, anticancer, anti-inflammatory

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • Synthesis and Evaluation : The synthesis of this compound typically involves cyclization reactions that yield high-purity products suitable for biological evaluation. In vitro studies indicate significant cytotoxicity against cancer cell lines at micromolar concentrations .
  • Pharmacological Studies : In vivo studies have shown that certain derivatives can lower gastric acid secretion more effectively than traditional medications like cimetidine. This suggests potential applications in treating gastrointestinal disorders .
  • Structure-Activity Relationship (SAR) : Understanding the SAR of naphthyridine derivatives has been crucial in optimizing their biological activities. Modifications at specific positions on the naphthyridine ring can enhance potency and selectivity towards target cells or pathogens .

Q & A

Q. What are the key structural features of 1-Oxo-2H-2,7-naphthyridine-4-carboxylic acid, and how do they influence reactivity?

The compound contains a naphthyridine core (a bicyclic structure with two fused pyridine rings) substituted with a ketone group at position 1 and a carboxylic acid at position 3. The conjugated π-system of the naphthyridine ring enhances electron-deficient character, making it reactive toward nucleophilic attack. The carboxylic acid group allows for salt formation or esterification, while the ketone can participate in condensation or reduction reactions. Structural analysis typically employs IR spectroscopy (to confirm C=O stretches) and 1H/ 13C^{1}\text{H}/\ ^{13}\text{C} NMR (to verify aromatic proton environments and substituent positions) .

Q. What are the standard synthetic routes for this compound?

A common method involves:

  • Step 1 : Oxidation of 2,7-naphthyridine-4-carbaldehyde to the corresponding carboxylic acid using KMnO4_4 in acetone at 20°C (88% yield).
  • Step 2 : Thermal decarboxylation of the intermediate with Cu powder under gentle heating (78% yield) . Alternative routes include direct hydrogenolysis of polyhalogenated precursors (e.g., 1,3,6,8-tetrachloro-2,7-naphthyridine) using Pd/C and H2_2, though this approach requires rigorous purification .

Q. How is the purity and identity of the compound validated in synthetic workflows?

Purity is assessed via HPLC with UV detection (λ = 254 nm) and melting point analysis. Identity confirmation combines:

  • Mass spectrometry (MS) : To verify molecular weight (e.g., [M+H]+^+ peak at m/z 217).
  • Elemental analysis : To confirm C, H, N, and O composition.
  • Spectroscopic cross-validation : IR for functional groups and 15N^{15}\text{N} NMR (if accessible) for nitrogen environment analysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve decarboxylation efficiency during synthesis?

Decarboxylation efficiency depends on:

  • Catalyst selection : Cu powder is standard, but CuO nanoparticles may enhance surface area and reduce reaction time.
  • Temperature control : Excessive heat promotes side reactions (e.g., ring degradation); a gradient heating protocol (120–150°C over 2 hours) improves yield.
  • Solvent system : Non-polar solvents (e.g., xylene) minimize byproduct formation compared to polar aprotic solvents .

Q. What strategies are effective for functionalizing the naphthyridine core to modulate biological activity?

  • Electrophilic substitution : Introduce halogens (Cl, F) at position 6 or 8 using SOCl2_2 or fluorinating agents (e.g., Selectfluor), enhancing binding affinity in drug candidates .
  • Thiation : Replace the ketone oxygen with sulfur via P2_2S5_5 in pyridine (98% yield), altering electronic properties and enabling metal coordination .
  • Side-chain modification : Esterify the carboxylic acid group with propargyl alcohol for click chemistry applications .

Q. How can contradictory data on synthesis yields be resolved?

Discrepancies in reported yields (e.g., 71% vs. 88% for decarboxylation) often arise from:

  • Starting material purity : Impurities in the aldehyde precursor reduce oxidation efficiency.
  • Catalyst activity : Freshly prepared Cu powder outperforms aged or oxidized batches.
  • Analytical methods : Yield calculations based on isolated mass vs. spectroscopic quantification. Reproducibility requires strict adherence to documented protocols and independent validation .

Q. What computational methods are suitable for predicting the compound’s reactivity in drug design?

  • DFT calculations : Model electrophilic/nucleophilic Fukui indices to predict reactive sites.
  • Molecular docking : Assess interactions with target proteins (e.g., bacterial DNA gyrase) using AutoDock Vina.
  • ADMET profiling : Predict pharmacokinetics (e.g., LogP, bioavailability) via QSAR models .

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